N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide
Description
N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a difluorocyclohexyl group, a trimethylbenzamide core, and a sulfamoyl functional group, which contribute to its distinct properties and reactivity.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S/c1-10-8-12(9-14(11(10)2)24(19,22)23)15(21)20(3)13-4-6-16(17,18)7-5-13/h8-9,13H,4-7H2,1-3H3,(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRKSGULDOYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N(C)C2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with a trimethylbenzamide derivative under specific conditions to introduce the sulfamoyl group. Common reagents used in these reactions include fluorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: This compound shares the difluorocyclohexyl group but differs in its core structure and functional groups.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another compound with a difluorocyclohexyl group, used as a selective PARP-1 inhibitor for cancer therapy.
Uniqueness
N-(4,4-difluorocyclohexyl)-N,3,4-trimethyl-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
